molecular formula C20H20N6O3 B2939793 N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1797224-33-9

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Numéro de catalogue B2939793
Numéro CAS: 1797224-33-9
Poids moléculaire: 392.419
Clé InChI: IFKZCWAKWIPUJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, also known as MPMB, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. MPMB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In

Applications De Recherche Scientifique

Discovery of Histone Deacetylase Inhibitors

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, was discovered as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug through its ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis (Zhou et al., 2008).

Nonaqueous Capillary Electrophoresis for Drug Analysis

A study explored nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to the chemical . This method shows promise for quality control in pharmaceuticals (Ye et al., 2012).

PET Agent Development for Parkinson's Disease

Research on synthesizing a potential PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease was conducted. This agent, bearing resemblance to the compound of interest, could provide insights into the development of diagnostic tools for neurological conditions (Wang et al., 2017).

Development of Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, aiming for anti-inflammatory and analgesic effects. These compounds, though structurally distinct, highlight the versatile applications of complex organic compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Exploration of Heterocyclic Compounds

Research focused on synthesizing novel N-cycloalkanes, morpholine, and other heterocyclic compounds incorporating a (thio)pyrimidine moiety. These studies contribute to the diverse field of organic chemistry, underlining the importance of structural variations for potential pharmacological activities (Ho & Suen, 2013).

Biginelli Reaction for Novel Compounds

A one-pot Biginelli synthesis was employed to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This method underscores the efficiency of combining multiple reactants to generate compounds with potential biological activity (Bhat et al., 2018).

Propriétés

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c27-18(15-2-4-17(5-3-15)29-20-22-7-1-8-23-20)24-14-16-6-9-21-19(25-16)26-10-12-28-13-11-26/h1-9H,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKZCWAKWIPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.